Product packaging for Vitamin D3;Colecalciferol(Cat. No.:)

Vitamin D3;Colecalciferol

Cat. No.: B14798989
M. Wt: 387.7 g/mol
InChI Key: QYSXJUFSXHHAJI-HKRPIZEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vitamin D3;Colecalciferol is a useful research compound. Its molecular formula is C27H44O and its molecular weight is 387.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O B14798989 Vitamin D3;Colecalciferol

Properties

Molecular Formula

C27H44O

Molecular Weight

387.7 g/mol

IUPAC Name

3-[2-[(7aR)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol

InChI

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/t21?,24?,25?,26?,27-/m1/s1/i3D2,13D

InChI Key

QYSXJUFSXHHAJI-HKRPIZEASA-N

Isomeric SMILES

[2H]C(=C1CCC(CC1=C([2H])C=C2CCC[C@]3(C2CCC3C(C)CCCC(C)C)C)O)[2H]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Origin of Product

United States

Biosynthesis of Cholecalciferol

The synthesis of cholecalciferol (Vitamin D3) in the skin is a multi-step process initiated by exposure to ultraviolet B (UVB) radiation. wikipedia.orgnih.gov This endogenous production is the primary source of vitamin D for humans. researchgate.nettaylorandfrancis.com The process begins with the precursor molecule, 7-dehydrocholesterol (B119134), which is naturally present in the epidermal layers of the skin. wikipedia.orgresearchgate.net

The formation of cholecalciferol is a sophisticated photoendocrine system. During sun exposure, the 7-dehydrocholesterol in the stratum basale and stratum spinosum layers of the epidermis absorbs UVB photons. wikipedia.orgwikipedia.orgnih.gov This energy absorption triggers a photochemical reaction that leads to the formation of cholecalciferol. nih.govtaylorandfrancis.com

The key steps in the biosynthesis are:

Photochemical Conversion: Exposure to UVB light in the wavelength range of 290 to 315 nm cleaves the B-ring of the 7-dehydrocholesterol molecule. wikipedia.orgpnas.orgnih.gov This electrocyclic reaction results in the formation of an intermediate compound known as previtamin D3. wikipedia.orgwikipedia.org The peak efficiency for this conversion occurs at wavelengths between 293 and 300 nm. wikipedia.orgwikipedia.org

Thermal Isomerization: Previtamin D3 is thermally labile and, in a heat-dependent process, spontaneously rearranges its structure to form the more stable cholecalciferol (vitamin D3). nih.govnih.gov This isomerization is an intramolecular wikipedia.orgresearchgate.net antarafacial sigmatropic rearrangement that takes place over a period of a few days. wikipedia.orgnih.gov

During extended exposure to sunlight, the amount of previtamin D3 reaches a plateau and is limited to about 10-15% of the initial 7-dehydrocholesterol concentration. This is because the previtamin itself absorbs UVB radiation and photoisomerizes into biologically inert byproducts, primarily lumisterol (B196343) and tachysterol, preventing excessive vitamin D production. nih.govnih.govvitamind-journal.it Once formed, cholecalciferol is preferentially translocated from the skin into the bloodstream by the vitamin D-binding protein (DBP). nih.govnih.gov

The efficiency of this biosynthesis can be influenced by several factors. The quantity and quality of UVB radiation reaching the 7-dehydrocholesterol in the skin are paramount. wikipedia.org Factors such as latitude, season, time of day, and atmospheric conditions like cloud cover and ozone levels modulate the available UVB radiation. nih.gov For instance, during winter months in higher latitudes, the intensity of UVB radiation is often insufficient to trigger vitamin D synthesis, an effect known as "vitamin D winter". nih.govbfs.de

The following table summarizes the key molecules involved in the biosynthesis of cholecalciferol.

Table 1: Key Molecules in Cholecalciferol Biosynthesis
Molecule Role
7-Dehydrocholesterol The precursor molecule present in the skin that is converted to previtamin D3 upon UVB exposure. wikipedia.orgnih.gov
Previtamin D3 The thermally unstable intermediate formed from the photochemical reaction of 7-dehydrocholesterol. wikipedia.orgwikipedia.org
Cholecalciferol (Vitamin D3) The final product of thermal isomerization of previtamin D3; the prohormone form of vitamin D. wikipedia.orgnih.gov
Lumisterol An inert photoproduct formed from previtamin D3 during prolonged UV exposure, regulating synthesis. nih.govnih.gov
Tachysterol A second inert photoproduct formed from previtamin D3 during prolonged UV exposure. nih.govnih.gov

Chemical Synthesis Methods for Cholecalciferol

Cholecalciferol is produced industrially for use in supplements and food fortification. wikipedia.org The most established commercial synthesis method begins with cholesterol as the starting material. vitamindwiki.com

The traditional industrial process for synthesizing vitamin D3 is based on the irradiation of 7-dehydrocholesterol (B119134) (7-DHC), which is itself produced from cholesterol. google.com The primary source for this cholesterol is lanolin, the grease extracted from sheep's wool. wikipedia.orgvitamindwiki.com

The synthesis can be broken down into the following general stages:

Extraction and Purification of Cholesterol: Cholesterol is first extracted from wool grease. wikipedia.org Various methods are employed by manufacturers to obtain high-purity NF (National Formulary) grade cholesterol, which has a purity of over 95%. acrossbiotech.com These methods include column separation technology, extraction technology, and more advanced molecular distillation techniques. acrossbiotech.com

Conversion of Cholesterol to 7-Dehydrocholesterol: The purified cholesterol undergoes a four-step chemical process to convert it into 7-dehydrocholesterol, the same provitamin found in the skin. wikipedia.orgtaylorandfrancis.com A common laboratory and commercial method involves the allylic bromination of cholesteryl acetate (B1210297) followed by dehydrobromination to introduce the second double bond in the B-ring, forming the 5,7-diene system characteristic of 7-DHC. vitamindwiki.com

Photochemical Conversion to Previtamin D3: The synthesized 7-dehydrocholesterol is then irradiated with ultraviolet light, typically from a high-pressure mercury lamp. wikipedia.orggoogle.comgoogle.com This photochemical step mimics the natural process in the skin, breaking the 9,10-bond of the B-ring to yield previtamin D3. google.com

Thermal Isomerization to Cholecalciferol: The resulting solution containing previtamin D3 is gently heated. This induces a thermal equilibrium isomerization, converting the previtamin into cholecalciferol. google.com

Purification: The irradiation of 7-DHC is not perfectly selective and produces byproducts such as lumisterol (B196343) and tachysterol, similar to the biological process. google.com These unwanted isomers are removed through various purification techniques, leaving a resin that contains concentrated cholecalciferol. wikipedia.org

Recent advancements in chemical synthesis aim to improve efficiency and yield. For example, the use of microflow reactors under high pressure and temperature has been shown to significantly reduce reaction times and enhance productivity compared to traditional batch processes. acs.org

Alternative starting materials and sources are also utilized. A notable development is the production of vegan cholecalciferol, which is sourced from the irradiation of 7-dehydrocholesterol extracted from lichens. wikipedia.orgwikipedia.org Additionally, methods have been developed for the synthesis of cholecalciferol starting from phytosterols (B1254722) (plant-based sterols). google.com

The following table outlines the different industrial approaches for obtaining the key starting material, NF Cholesterol.

Table 2: Industrial Production Methods for NF Cholesterol from Lanolin
Method Key Technology Description
Column Separation Chromatography Cholesterol is enriched from crude lanolin alcohol using column separation and further purified. This method involves large solvent volumes and high energy consumption. acrossbiotech.com
Extraction Solvent Extraction Cholesterol is separated from saponified wool grease through a multi-step extraction process. The yield can be lower, but the overall cost may be competitive. acrossbiotech.com
Molecular Distillation Transesterification & Distillation Lanolin is subjected to transesterification, followed by molecular distillation to obtain crude cholesterol, which is then purified. This is a modern, efficient method with lower consumption and less pollution. acrossbiotech.com

Metabolism and Activation Pathways of Colecalciferol

Hepatic 25-Hydroxylation to 25-Hydroxycolecalciferol (25(OH)D3)

The initial step in the activation of cholecalciferol takes place in the liver. researchgate.netnih.gov This process, known as 25-hydroxylation, involves the addition of a hydroxyl group (-OH) to the 25th carbon position of the cholecalciferol molecule. The resulting metabolite is 25-hydroxycholecalciferol, commonly referred to as calcifediol (B1668214) or 25(OH)D3. medex.com.bd

The 25-hydroxylation of cholecalciferol is catalyzed by a group of enzymes known as cytochrome P450s, which are primarily located in the microsomes and mitochondria of liver cells. nih.gov Several cytochrome P450 enzymes have been identified to possess 25-hydroxylase activity, with CYP2R1 and CYP27A1 being the most significant. researchgate.nettaylorandfrancis.com

CYP2R1: This enzyme is considered the principal 25-hydroxylase in humans due to its high affinity and specificity for cholecalciferol. taylorandfrancis.comnih.gov Genetic studies have shown that mutations in the CYP2R1 gene can lead to very low circulating levels of 25(OH)D3 and symptoms of vitamin D deficiency, underscoring its crucial role. nih.gov

The expression and activity of these enzymes can be influenced by various factors, including genetic polymorphisms, which may affect an individual's vitamin D status. mdpi.comnih.gov

25-hydroxycholecalciferol (25(OH)D3) is the major circulating form of vitamin D in the bloodstream and is the metabolite measured in blood tests to assess a person's vitamin D status. nih.govmdpi.comlalpathlabs.com After its synthesis in the liver, 25(OH)D3 is released into the circulation, where it binds to the vitamin D-binding protein (DBP) for transport to the kidneys and other tissues. nih.govnih.gov

The circulating levels of 25(OH)D3 are a reflection of both dietary intake and endogenous synthesis of cholecalciferol from sun exposure. nih.gov Although it has some limited biological activity, 25(OH)D3 is primarily a prohormone that serves as the substrate for the next and final activation step in the kidneys. nih.govresearchgate.net The half-life of circulating 25(OH)D3 is relatively long, approximately two to three weeks, which contributes to its utility as a stable indicator of vitamin D nutritional status.

Renal 1α-Hydroxylation to 1,25-Dihydroxycolecalciferol (1,25(OH)2D3)

The second and final activation step of cholecalciferol metabolism occurs predominantly in the proximal tubules of the kidneys. nih.govcolostate.edunih.gov This reaction, known as 1α-hydroxylation, is a tightly regulated process that converts 25(OH)D3 into the biologically active form of vitamin D. oup.com

The enzyme responsible for the 1α-hydroxylation of 25(OH)D3 is 25-hydroxyvitamin D3 1α-hydroxylase, also known as CYP27B1. nih.govnih.govnih.gov This mitochondrial cytochrome P450 enzyme is highly expressed in the kidneys. nih.gov The activity of CYP27B1 is the primary point of control for the production of the active vitamin D hormone. nih.gov Its expression and activity are regulated by several factors, including:

Parathyroid hormone (PTH): PTH stimulates CYP27B1 activity in response to low blood calcium levels. mdpi.com

Fibroblast growth factor 23 (FGF23): FGF23 inhibits CYP27B1 activity. mdpi.com

Calcitriol (B1668218) (1,25(OH)2D3): The active hormone itself provides negative feedback, inhibiting the activity of CYP27B1. mdpi.com

Genetic variations in the CYP27B1 gene have been associated with susceptibility to certain diseases, highlighting the enzyme's critical role in maintaining health. ox.ac.ukdiabetesjournals.orgnih.gov While the kidneys are the primary site of CYP27B1 activity for endocrine functions, the enzyme is also found in other tissues, such as immune cells and the placenta, where it is involved in local, paracrine production of calcitriol. nih.govgreenmedinfo.com

The product of the 1α-hydroxylation of 25(OH)D3 is 1,25-dihydroxycholecalciferol (1,25(OH)2D3), commonly known as calcitriol. medex.com.bdwikipedia.org Calcitriol is the most potent and biologically active metabolite of vitamin D. colostate.edudrugbank.com It functions as a steroid hormone, binding to the vitamin D receptor (VDR) in the nucleus of target cells. wikipedia.org This binding initiates a cascade of genomic events that modulate the expression of numerous genes involved in calcium and phosphate (B84403) metabolism, bone health, and immune function. wikipedia.org

The production of calcitriol is tightly regulated to maintain calcium homeostasis. oup.com Once synthesized in the kidneys, calcitriol is released into the bloodstream and transported to its target tissues, including the intestine, bone, and parathyroid glands, to exert its physiological effects. drugbank.com

Catabolism of Colecalciferol Metabolites

The levels of both 25(OH)D3 and the active hormone 1,25(OH)2D3 are controlled not only by their synthesis but also by their breakdown or catabolism. The primary enzyme responsible for the inactivation of vitamin D metabolites is the 24-hydroxylase, encoded by the CYP24A1 gene. researchgate.netnih.gov

This enzyme adds a hydroxyl group to the 24th carbon position of both 25(OH)D3 and 1,25(OH)2D3, leading to the formation of 24,25-dihydroxycholecalciferol (24,25(OH)2D3) and 1,24,25-trihydroxycholecalciferol, respectively. nih.gov This 24-hydroxylation is the initial step in a pathway that ultimately leads to the formation of calcitroic acid, which is then excreted. nih.gov The expression of CYP24A1 is induced by high levels of calcitriol, providing a crucial feedback mechanism to prevent excessive vitamin D activity. nih.gov

Data Tables

Table 1: Key Enzymes in Colecalciferol Metabolism

EnzymeGeneLocationSubstrateProductFunction
25-Hydroxylase CYP2R1, CYP27A1Liver (primarily)Colecalciferol (Vitamin D3)25-Hydroxycolecalciferol (25(OH)D3)First activation step
1α-Hydroxylase CYP27B1Kidneys (primarily), other tissues25-Hydroxycolecalciferol (25(OH)D3)1,25-Dihydroxycolecalciferol (Calcitriol)Second and final activation step
24-Hydroxylase CYP24A1Kidneys and other target tissues25(OH)D3 and 1,25(OH)2D324,25(OH)2D3 and 1,24,25(OH)3D3Catabolism and inactivation

Table 2: Major Metabolites of Colecalciferol

Metabolite NameCommon Name(s)Primary Site of ProductionKey Characteristics
25-Hydroxycolecalciferol 25(OH)D3, CalcifediolLiverMajor circulating form, used to assess vitamin D status, prohormone.
1,25-Dihydroxycolecalciferol 1,25(OH)2D3, CalcitriolKidneysHormonally active form, tightly regulated, binds to VDR to exert biological effects.
24,25-Dihydroxycolecalciferol 24,25(OH)2D3Kidneys and other tissuesCatabolic product, first step in the inactivation pathway.

Extra-Renal Hydroxylation and Local Metabolism

While the kidneys are the primary site for the systemic production of calcitriol, it is now well-established that many other tissues possess the enzymatic machinery to convert circulating calcifediol into its active form. capes.gov.brnih.govresearchgate.net This extra-renal production of calcitriol is thought to act locally in an autocrine or paracrine fashion, regulating cellular functions specific to the tissue of origin. oup.com

Various immune cells, including macrophages, dendritic cells, and both B and T lymphocytes, can express 25-hydroxyvitamin D3-1α-hydroxylase (CYP27B1), the enzyme that converts calcifediol to calcitriol. researchgate.netelsevier.esresearchgate.netnih.gov This local synthesis is crucial for the immunomodulatory effects of vitamin D.

In macrophages and dendritic cells, the expression of CYP27B1 is induced upon activation, for instance, by pathogens. frontiersin.orgnih.gov The locally produced calcitriol can then regulate the expression of genes involved in innate and adaptive immunity. elsevier.es For example, it can enhance the production of antimicrobial peptides like cathelicidin (B612621) and β-defensin. elsevier.es In dendritic cells, locally synthesized calcitriol can inhibit their maturation and promote a more tolerogenic state, characterized by reduced production of inflammatory cytokines like IL-12 and increased production of anti-inflammatory cytokines like IL-10. mdpi.comresearchgate.net Studies have shown that activated M1 macrophages, which are pro-inflammatory, express high levels of CYP27B1, enabling them to efficiently convert 25(OH)D₃ to 1,25(OH)₂D₃ even in the presence of vitamin D-binding protein (DBP). frontiersin.org

Immune Cell Type Enzyme Expressed Function of Local Calcitriol Synthesis
MacrophagesCYP27B1Enhances antimicrobial peptide production; regulates inflammatory responses. researchgate.netelsevier.esfrontiersin.org
Dendritic CellsCYP27B1Inhibits maturation, promotes a tolerogenic phenotype, modulates cytokine production. researchgate.netnih.govmdpi.com
B and T LymphocytesCYP27B1Regulates humoral immune responses, such as IgE production. nih.gov

The skin is unique as it is not only the site of initial vitamin D3 synthesis from 7-dehydrocholesterol (B119134) upon UVB exposure but also possesses the complete enzymatic pathway to produce the active hormone, calcitriol. bohrium.comresearchgate.netnih.gov Keratinocytes, the primary cells of the epidermis, express both CYP27A1 (which can perform 25-hydroxylation) and CYP27B1 (1α-hydroxylation), allowing for the local conversion of vitamin D3 to calcitriol. nih.govoregonstate.edumdpi.com

This cutaneous synthesis of calcitriol is vital for skin health, regulating keratinocyte proliferation and differentiation. nih.govoregonstate.edu The locally produced calcitriol exerts its effects by binding to the vitamin D receptor (VDR), which is also present in keratinocytes. nih.gov This system is thought to play a role in maintaining the skin's barrier function and has been implicated in the pathophysiology of skin disorders like psoriasis. bohrium.com

The brain is another site of extra-renal vitamin D metabolism, where it is considered a neurosteroid. nih.govnih.gov Various neural cells, including neurons, astrocytes, and microglia, express the necessary enzymes for local calcitriol synthesis and response. researchgate.netresearchgate.net

Research indicates that neurons and microglia can express CYP27B1, enabling them to convert circulating calcifediol into calcitriol. nih.govfrontiersin.org Furthermore, endothelial cells and neurons may be capable of converting cholecalciferol into calcifediol. nih.gov All major neural cell types, including oligodendrocytes, express the vitamin D receptor (VDR), allowing them to respond to the locally produced calcitriol. researchgate.netresearchgate.net

This local metabolism in the brain is believed to have neuroprotective effects. nih.gov For instance, vitamin D can modulate neuroinflammation by reducing the activation of microglia and promoting the release of anti-inflammatory factors. frontiersin.orgvitamindwiki.com It may also play a role in neurogenesis, synaptic plasticity, and the differentiation of oligodendrocyte precursors, which is crucial for remyelination. nih.govnih.govnih.gov

Neural Cell Type Enzymes/Receptors Expressed Proposed Function of Local Vitamin D Metabolism
NeuronsCYP27B1, VDRNeuroprotection, regulation of neurotrophic factors, modulation of neuroinflammation. nih.govfrontiersin.org
AstrocytesCYP27A1, VDRResponse to calcitriol, potential role in neuroimmune regulation. researchgate.netmdpi.com
MicrogliaCYP27A1, CYP27B1, VDRRegulation of immune activation (anti-inflammatory), phagocytosis. researchgate.netvitamindwiki.commdpi.com
OligodendrocytesVDRPromotion of differentiation and remyelination. researchgate.netnih.govnih.gov

Molecular Mechanisms of Colecalciferol Action

Genomic Actions Mediated by the Vitamin D Receptor (VDR)

The Vitamin D Receptor (VDR) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily. nih.govoncotarget.com The genomic actions of vitamin D are contingent on the activation of the VDR by calcitriol (B1668218), leading to changes in the epigenome, transcriptome, and ultimately the proteome. mdpi.commdpi.com

VDR-Retinoic X Receptor (RXR) Heterodimerization

Upon activation by its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), another member of the nuclear receptor superfamily. qiagen.comnih.govnih.gov This heterodimerization is a crucial step for the VDR's function, as the VDR-RXR complex is the primary transcriptional unit that regulates vitamin D target genes. nih.govnih.gov While the unliganded VDR can exist as a homodimer, ligand binding promotes the formation of the VDR-RXR heterodimer. mdpi.comdrugbank.com This partnership with RXR is essential for both the ligand-dependent and independent functions of VDR, including the regulation of calcium homeostasis, immune responses, and cell differentiation. nih.govoup.com The interaction between VDR and RXR primarily involves helices 9 and 10 of the VDR and the loop region between helices 8 and 9. nih.gov

The nature of the VDR-RXR heterodimer has been a subject of study, with some classifying it as a "non-permissive" heterodimer, where only the VDR ligand can activate transcription. nih.gov However, other research suggests it can act as a "conditionally permissive" heterodimer, where the RXR ligand, 9-cis-retinoic acid, can also induce transcriptional activity under certain conditions. nih.gov The formation of the VDR-RXR heterodimer is influenced by the presence of their respective ligands. While 1,25-dihydroxyvitamin D3 enhances the formation of the heterodimer on Vitamin D Response Elements (VDREs), 9-cis-retinoic acid can inhibit this association, possibly by promoting the formation of RXR homodimers. nih.gov

Ligand Binding and Conformational Changes

The binding of 1α,25-dihydroxyvitamin D3 to the VDR's ligand-binding pocket (LBP) is a high-affinity interaction that initiates a cascade of molecular events. nih.govmdpi.com This binding induces a significant conformational change in the VDR, a process often described by the "mouse trap" model. nih.gov The apo-VDR, or unliganded VDR, is flexible, particularly in its C-terminal region containing the activation function-2 (AF-2) domain. researchgate.net

Upon ligand binding, hydrogen bonds form between the hydroxyl groups of calcitriol and specific polar amino acid residues within the LBP. mdpi.com This interaction stabilizes the LBD, causing the AF-2 domain, which includes helix-12, to adopt an active conformation. nih.govacs.org This repositioning of helix-12 creates a hydrophobic cleft that serves as a binding surface for coactivator proteins. nih.gov In the absence of an agonist ligand or in the presence of an antagonist, the AF-2 domain adopts a different conformation that prevents the recruitment of coactivators, thereby inhibiting transcription. nih.gov The specific conformational changes induced by different vitamin D analogs can vary, potentially explaining their diverse biological activities. nih.govnih.gov

Interaction with Vitamin D Response Elements (VDREs)

The VDR-RXR heterodimer exerts its regulatory effects by binding to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter or enhancer regions of target genes. mdpi.comwikipedia.orgontosight.ai VDREs are crucial for mediating the biological effects of vitamin D, including the regulation of calcium and phosphate (B84403) metabolism, immune function, and cell growth. ontosight.aiontosight.ai

A typical VDRE consists of two hexameric half-sites, often with the consensus sequence 5'-AGGTCA-3', separated by a three-nucleotide spacer. wikipedia.orgontosight.ai This arrangement is referred to as a direct repeat with a spacing of 3, or a DR3-type element. wikipedia.orgnih.gov The VDR-RXR heterodimer binds to the DR3-type VDRE with a specific polarity, where RXR binds to the 5' half-site and VDR binds to the 3' half-site. mdpi.comembopress.org While the DR3-type is the most common, other configurations such as inverted repeats (IR) and everted repeats (ER) also exist. ontosight.ai The specific sequence of a VDRE can influence the binding affinity of the VDR-RXR complex. wikipedia.org Studies have shown that natural DR3-type VDREs can be classified into different groups based on their affinity for the VDR-RXR heterodimer, which appears to be a key discriminating factor in their function. nih.gov

Transcriptional Regulation of Target Genes

The binding of the activated VDR-RXR heterodimer and its associated co-regulatory proteins to VDREs ultimately leads to the modulation of the transcription rate of specific target genes. mdpi.comresearchgate.net This regulation can be either positive (transactivation) or negative (transrepression).

Transactivation: For genes that are upregulated by vitamin D, the VDR-RXR complex, along with recruited coactivators, facilitates the assembly of the basal transcription machinery, including RNA polymerase II, at the transcription start site. wikipedia.orgresearchgate.net This leads to an increase in the synthesis of messenger RNA (mRNA) from the target gene.

Transrepression: Vitamin D can also downregulate the expression of certain genes. mdpi.com This can occur through several mechanisms. The VDR-RXR heterodimer may bind to negative VDREs (nVDREs), leading to the recruitment of corepressors and subsequent inhibition of transcription. mdpi.comresearchgate.net Additionally, VDR can interfere with the activity of other transcription factors through competition for binding to DNA or shared coactivators. nih.gov

The network of genes regulated by vitamin D is extensive and tissue-specific. mdpi.com These target genes are involved in a wide range of physiological processes, including calcium homeostasis, immune modulation, cell proliferation, and differentiation. nih.govencyclopedia.pubnih.gov Examples of well-characterized vitamin D target genes include those encoding for osteocalcin, calbindin, cathelicidin (B612621) antimicrobial peptide, and CYP24A1 (the enzyme responsible for calcitriol catabolism). qiagen.comontosight.ai

Cross-talk with Other Intracellular Signaling Pathways

The biological activities of colecalciferol and its metabolites extend beyond the direct regulation of gene expression through the Vitamin D receptor (VDR). A significant aspect of its molecular action involves intricate cross-talk with various other intracellular signaling pathways, thereby influencing a wide array of cellular processes.

The interaction between Vitamin D signaling and the Wnt/β-catenin pathway is complex and appears to be tissue-specific, often resulting in mutual antagonism, particularly in the context of cancer. The Wnt/β-catenin pathway is crucial for controlling the intracellular levels of β-catenin. mdpi.com In the absence of Wnt signals, a destruction complex targets β-catenin for degradation. nih.gov However, Wnt binding to its receptors inhibits this complex, leading to β-catenin accumulation, nuclear translocation, and activation of target genes. nih.gov

Research has shown that the active form of Vitamin D3, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), can inhibit Wnt/β-catenin signaling at multiple levels. mdpi.com In human uterine fibroid cells, which often exhibit activated Wnt/β-catenin signaling due to somatic mutations, Vitamin D3 treatment reduced the levels of Wnt4 and β-catenin. nih.gov This suggests a role for Vitamin D3 in controlling the pathogenesis of these tumors by inhibiting this pathway. nih.gov Furthermore, in colon carcinoma cells, 1,25(OH)2D3 has been shown to antagonize Wnt/β-catenin signaling through various mechanisms. mdpi.com

Conversely, an activated Wnt/β-catenin pathway can suppress the cellular response to Vitamin D. nih.gov This is primarily achieved by downregulating the expression of the Vitamin D receptor (VDR), which is the primary mediator of 1,25(OH)2D3's effects. nih.gov For instance, the Wnt/β-catenin pathway can upregulate the expression of Snail1 and Snail2, which are transcriptional repressors of the VDR gene. nih.gov This reciprocal inhibition highlights a critical regulatory axis between these two major signaling pathways. nih.govcsic.es

Table 1: Effects of Colecalciferol on Wnt/β-Catenin Signaling

Cell Type Effect of Vitamin D3/Metabolites Key Proteins Modulated Reference
Human Uterine Fibroid Cells (HuLM, PUF) Reduced levels of Wnt4 and β-catenin. Wnt4, β-catenin nih.gov
Human Colon Carcinoma Cells Inhibition of β-catenin/TCF transcriptional activity. β-catenin, TCF mdpi.comcsic.es

The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell metabolism, growth, proliferation, and survival. mdpi.com It exists in two distinct complexes, mTORC1 and mTORC2. nih.gov The mTORC1 complex, in particular, is a key player in promoting protein synthesis and cell cycle progression. nih.gov

Evidence suggests that Vitamin D3 can act as a suppressor of mTOR signaling. Studies have shown that 1,25(OH)2D3 can inhibit mTOR function by stimulating the expression of DNA damage-inducible transcript 4 (DDIT4), a known inhibitor of mTOR. nih.govuclahealth.org This mechanism has been observed in bone-forming osteoblasts, where the suppression of mTOR signaling by 1,25(OH)2D3 influences cell proliferation and differentiation. uclahealth.org

In the context of human uterine fibroids, Vitamin D3 treatment not only reduced Wnt/β-catenin signaling but also decreased the expression and activation of the mTOR pathway. nih.gov This was accompanied by an induction of mTOR inhibitors, such as tuberous sclerosis genes (TSC1/2). nih.gov Furthermore, in T cells, dietary Vitamin D supplementation has been shown to downregulate mTORC1 activity while upregulating mTORC2 activity, suggesting a role in maintaining immune homeostasis by modulating the mTOR pathway. mdpi.com The sensitization of the Akt/mTOR signaling pathway by Vitamin D has also been implicated in enhancing muscle protein synthesis. transparentlabs.com

Table 2: Colecalciferol's Interaction with the mTOR Signaling Pathway

Cell/Tissue Type Effect of Vitamin D3/Metabolites Key Mediators Reference
Osteoblasts Suppression of mTOR function. DDIT4 uclahealth.org
Human Uterine Fibroid Cells Reduced expression/activation of mTOR signaling. TSC1/2 nih.gov
T Cells Downregulation of mTORC1 activity, upregulation of mTORC2 activity. mTORC1, mTORC2 mdpi.com

The nuclear factor-kappa B (NF-κB) pathway is a critical signaling cascade involved in inflammation, immunity, cell proliferation, and survival. The activation of NF-κB is a key component of many inflammatory diseases.

Vitamin D and its metabolites have demonstrated significant anti-inflammatory effects, largely through the downregulation of the NF-κB pathway. researchgate.net In various cell types, Vitamin D has been shown to reduce the activation of this pro-inflammatory pathway. researchgate.net For example, in keratinocytes, the Vitamin D3 metabolite 20-hydroxycholecalciferol (20(OH)D3) decreases NF-κB activity by increasing the levels of its inhibitor, IκBα. researchgate.net

A Vitamin D analogue, TX 527, was found to inhibit the proliferation of endothelial cells transformed by Kaposi sarcoma herpesvirus by modulating the NF-κB pathway in a VDR-dependent manner. nih.gov This inhibition was associated with a downregulation of inflammatory genes. nih.gov Similarly, in a mouse model of obesity, Vitamin D supplementation was shown to alleviate adipose tissue inflammation by potentially acting on the AMPK/NF-κB pathway. mdpi.com In abalone, the VDR plays a negative regulatory role in NF-κB-mediated inflammation by interacting with IκB and inhibiting its degradation. nih.gov Furthermore, studies have highlighted that Vitamin D3 supplementation can lead to a consistent downregulation of genes involved in NF-κB pathways in humans. mdpi.com

Table 3: Modulation of the NF-κB Pathway by Colecalciferol

Cell/Model System Effect of Vitamin D3/Analogues Mechanism/Key Molecules Reference
Keratinocytes Decreased NF-κB activity. Increased IκBα levels researchgate.net
Endothelial Cells (vGPCR-transformed) Inhibition of proliferation via NF-κB modulation. VDR-dependent nih.gov
Obese Mice Adipose Tissue Alleviation of inflammation. Potential action on AMPK/NF-κB pathway mdpi.com
Abalone (Haliotis discus hannai) Inhibition of NF-κB-mediated inflammation. VDR interaction with IκB nih.gov

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling route for a wide array of cytokines and growth factors, playing a crucial role in immunity, cell proliferation, and apoptosis. youtube.com

The interaction between the Vitamin D receptor and the JAK/STAT pathway is characterized by a form of crosstalk that can modulate cellular responses to cytokines like interferon-alpha (IFN-α). aai.org Research has identified the VDR as a novel suppressor of IFN-α–induced signaling through the Jak-STAT pathway. nih.gov In an unstimulated state, there is a constitutive interaction between the inactive VDR and STAT1. aai.orgnih.gov

Upon stimulation with calcitriol (1,25(OH)2D3) and IFN-α, this inhibitory interaction is released. aai.orgnih.gov This release enhances the IFN-α-induced phosphorylation of STAT1 and its subsequent binding to DNA target sequences, thereby increasing the expression of IFN-stimulated genes. aai.orgnih.gov This mechanism suggests that calcitriol can augment the cellular response to IFN-α. aai.org In the context of autoimmune diseases, 1,25(OH)2D3 has been shown to modulate the JAK-STAT pathway in the IL-12/IFN-γ axis, which is critical for Th1 cell differentiation. nih.gov It was observed to inhibit the IFN-γ-induced phosphorylation of STAT1 and the IL-12-induced phosphorylation of JAK2, TYK2, STAT3, and STAT4. nih.gov

Table 4: Crosstalk between Colecalciferol and the JAK/STAT Pathway

Cell Type Effect of Vitamin D3/Metabolites Key Interactions Reference
Hepatocellular Carcinoma Cells (Huh-7.5) Enhanced response to IFN-α. Release of VDR-STAT1 inhibition aai.orgnih.gov
Microglial Cells (EOC-20) Inhibition of IFN-γ-induced STAT1 phosphorylation. STAT1 nih.gov
Activated T Cells Inhibition of IL-12-induced phosphorylation of JAK2, TYK2, STAT3, and STAT4. JAK2, TYK2, STAT3, STAT4 nih.gov

The AMP-activated protein kinase (AMPK) pathway serves as a master regulator of cellular energy homeostasis. youtube.com Activation of AMPK generally leads to an increase in catabolic processes that generate ATP and a decrease in anabolic processes that consume ATP. youtube.com

Vitamin D3 has been shown to activate the AMPK signaling pathway in various contexts. In a mouse model of polycystic ovary syndrome (PCOS), Vitamin D3 was found to regulate steroidogenesis in granulosa cells through the activation of the AMPK signaling pathway. nih.gov It increased the phosphorylation of AMPK alpha and its substrate, acetyl-CoA carboxylase. nih.gov

In the setting of high glucose-induced pancreatic β-cell dysfunction, Vitamin D3 was shown to protect cells by activating AMPK, which in turn inhibited the mTOR pathway and the NLRP3 inflammasome. nih.gov This suggests a protective role for Vitamin D3 in metabolic disorders. Furthermore, in obese mice fed a high-fat diet, Vitamin D supplementation was associated with increased AMPK phosphorylation in adipose tissue, which may be linked to reduced inflammation. mdpi.com Studies in hepatocytes also indicate that 1,25(OH)2D can mitigate fat accumulation and inflammation by increasing SIRT1 and AMPK expression. mdpi.com

Table 5: Colecalciferol's Influence on the AMPK Pathway

Model System Effect of Vitamin D3/Metabolites Key Outcomes Reference
PCOS Mouse Model Granulosa Cells Activation of AMPK signaling. Regulation of steroidogenesis nih.gov
High Glucose-induced Pancreatic β-cells Activation of AMPK. Inhibition of mTOR and NLRP3 inflammasome nih.gov
Obese Mice Adipose Tissue Increased AMPK phosphorylation. Reduced inflammation mdpi.com

Non-Genomic Actions of Colecalciferol Metabolites

In addition to the well-established genomic actions that involve the regulation of gene transcription, colecalciferol and its metabolites exert rapid, non-genomic effects. nih.govresearchgate.net These actions are too swift to be explained by changes in gene expression and are not blocked by inhibitors of transcription or protein synthesis. researchgate.netjournalbonefragility.com

These non-genomic actions are often initiated at the cell membrane and involve the activation of a variety of second messenger systems. nih.govontosight.ai Studies have shown that dietary Vitamin D3 (cholecalciferol) itself, as well as its metabolites 25-hydroxyvitamin D3 (25(OH)D3) and 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), can act directly on endothelial cells to promote stability and prevent vascular leak, independent of the canonical transcriptional pathway. nih.gov

The non-genomic actions of 1,25(OH)2D3 are diverse and include:

The activation of signaling molecules such as phospholipase C, phospholipase A2, and phosphatidylinositol-3 kinase (PI3K). nih.gov

The rapid generation of second messengers like calcium ions (Ca2+), cyclic AMP (cAMP), and fatty acids. nih.gov

The activation of various protein kinases, including protein kinase C (PKC), mitogen-activated protein (MAP) kinases, and Ca2+/calmodulin kinase II. nih.govontosight.ai

The opening of Ca2+ and chloride (Cl−) channels. nih.gov

Table 6: Summary of Non-Genomic Actions of Colecalciferol Metabolites

Action Mediators/Pathways Involved Cellular Outcome References
Endothelial Stabilization Direct action on endothelial cells Prevention of vascular leak nih.gov
Activation of Signaling Molecules Phospholipase C, Phospholipase A2, PI3K Rapid intracellular signaling nih.gov
Generation of Second Messengers Ca2+, cAMP, Fatty Acids Modulation of cellular processes nih.gov
Activation of Protein Kinases PKC, MAP kinases, CaMKII Phosphorylation of target proteins nih.govontosight.ai

Rapid Cellular Responses

Contrary to the genomic pathway that involves gene transcription and protein synthesis, colecalciferol's active metabolites can elicit rapid cellular responses within seconds to minutes. nih.govnih.gov These non-genomic actions are not affected by inhibitors of transcription, such as actinomycin (B1170597) D, or protein synthesis, like cycloheximide. nih.govnih.gov Such rapid effects are initiated through membrane-associated receptors. nih.gov

Key mediators of these rapid responses include a membrane-associated form of the VDR (VDRm) and the protein disulfide isomerase family A member 3 (PDIA3). nih.gov These membrane receptors allow the vitamin D hormone to quickly influence intracellular signaling cascades without directly interacting with the cell's nuclear machinery. nih.gov The existence of these non-genomic pathways was first suggested by observations of rapid increases in intracellular calcium following hormone treatment, a process too swift to be accounted for by gene regulation. nih.gov Research has now confirmed that both calcitriol and its precursor, calcifediol (B1668214) (25-hydroxyvitamin D3), can initiate these rapid, non-genomic actions. nih.govnih.gov

Modulation of Intracellular Calcium Levels

A cornerstone of colecalciferol's rapid, non-genomic action is its ability to modulate intracellular calcium ([Ca2+]i) levels. The active form of vitamin D3, calcitriol, can induce a fast increase in [Ca2+]i by promoting its release from intracellular stores and stimulating its uptake from the extracellular environment. nih.gov Early studies in perfused chick duodena demonstrated that calcitriol could significantly increase calcium transport within 14 minutes, a timeframe inconsistent with genomic mechanisms. nih.gov

Table 1: Effect of Colecalciferol Supplementation on Cellular Calcium Mechanisms

ParameterEffect of Colecalciferol SupplementationCell TypeReference
Intracellular Calcium ([Ca2+]i)DecreasedPBMCs nih.gov
Calcium Entry via CRAC ChannelsDecreasedPBMCs nih.gov
Calcium Entry via P2X7 ChannelsDecreasedPBMCs nih.gov
P2X7 Receptor ExpressionReducedPBMCs nih.gov
Plasma Membrane Ca2+-ATPase (PMCA) ActivityNo significant effectRed Blood Cells nih.gov

Direct Protein-Protein Interactions (e.g., VDR with c-jun, PDIA3)

The non-genomic actions of vitamin D metabolites are facilitated by direct interactions between vitamin D receptors and other cellular proteins. The membrane-associated receptors, VDR and PDIA3, have been shown to interact with each other and with other signaling molecules. researchgate.net In osteoblasts, VDR and PDIA3 co-localize with caveolin-1, a scaffolding protein in membrane caveolae. researchgate.net Immunoprecipitation studies have confirmed that both VDR and PDIA3 interact with caveolin-1. researchgate.net

Furthermore, these receptors engage with other proteins to initiate signaling cascades. PDIA3 has been found to interact with phospholipase A2 activating protein (PLAA), while the VDR interacts with the non-receptor tyrosine kinase c-Src. researchgate.net The binding of 1α,25(OH)2D3 to these membrane receptors alters these interactions and leads to the rapid activation of their respective downstream pathways. researchgate.net

A significant interaction occurs between the VDR and the transcription factor c-Jun. This interaction is a key component in the vitamin D-mediated repression of certain genes, such as the granulocyte-macrophage colony-stimulating factor (GM-CSF) gene. nih.gov The VDR can stabilize the binding of the c-Jun/Fos heterodimer (also known as AP-1) to its DNA binding site. nih.gov This direct interaction between VDR and c-Jun is crucial for this repressive activity and has been demonstrated through in vitro coprecipitation assays. nih.gov Studies have also shown that the c-Jun N-terminal kinase 1 (JNK1) can physically and functionally interact with the VDR, positively regulating its expression and enhancing vitamin D-mediated effects. oncotarget.comnih.gov

Table 2: Key Protein-Protein Interactions in Non-Genomic Vitamin D Signaling

Interacting Protein 1Interacting Protein 2Cellular Context/EffectReference
Vitamin D Receptor (VDR)Protein Disulfide Isomerase A3 (PDIA3)Co-localization and interdependent function in membrane-mediated responses. researchgate.net
Vitamin D Receptor (VDR)c-JunVDR stabilizes c-Jun/Fos binding to DNA, mediating transcriptional repression. nih.gov
Vitamin D Receptor (VDR)c-SrcInteraction within membrane caveolae to initiate rapid signaling. researchgate.net
Protein Disulfide Isomerase A3 (PDIA3)Phospholipase A2 activating protein (PLAA)Interaction within membrane caveolae to initiate rapid signaling. researchgate.net
Vitamin D Receptor (VDR)Caveolin-1Scaffolding interaction in plasma membrane. researchgate.net
Protein Disulfide Isomerase A3 (PDIA3)Caveolin-1Scaffolding interaction in plasma membrane. researchgate.net

Activation of Intracellular Kinase and Phosphatase Pathways

The rapid, non-genomic signaling of colecalciferol's active metabolite heavily involves the activation of various intracellular kinase and phosphatase pathways. Following interaction with its membrane receptors, 1α,25(OH)2D3 can trigger a range of signaling molecules, including Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), Mitogen-Activated Protein (MAP) kinases, and Calcium/calmodulin-dependent protein kinase II (CaMKII). nih.govwustl.edu

For instance, the human VDR can be directly phosphorylated by PKC-beta, specifically on a serine residue located between the two zinc fingers of the receptor's DNA-binding domain. mdpi.com This phosphorylation can act as a negative regulatory loop, as it has been shown to inhibit the VDR's ability to bind to its DNA response elements. mdpi.com

The activation of MAP kinase pathways, such as p38 and JNK, can cooperate to enhance the transcriptional activity of the VDR via c-Jun/AP-1. oncotarget.com Conversely, dietary supplementation with colecalciferol has been shown to prevent the exercise-induced activation of kinases like ERK1/ERK2 and p38 in rats. nih.gov

The active form of vitamin D3 can also modulate the activity of phosphatases. In monocytic cells, 1α,25(OH)2D3 alters the activation of the tyrosine kinase Syk in response to FcγRII crosslinking. This effect may be mediated by changes in the association of Syk with the tyrosine phosphatase SHP-1. This indicates that the signaling outcomes of vitamin D can be highly dependent on the differentiation state of the cell and the interplay between kinases and phosphatases.

Endocrine and Autocrine/paracrine Regulation of the Vitamin D System

Systemic Endocrine Regulation

The systemic endocrine pathway is the classical mechanism by which vitamin D regulates calcium and phosphate (B84403) balance. This involves the coordinated action of the skin, liver, and kidneys to produce circulating 1,25(OH)2D3, which then acts on distant target organs like the intestine, bone, and parathyroid glands. nih.govendocrine.org This regulation is primarily governed by the interplay of Parathyroid Hormone (PTH), Fibroblast Growth Factor 23 (FGF23), and the serum concentrations of calcium and phosphate. nih.gov

A critical axis in the endocrine regulation of vitamin D is its relationship with Parathyroid Hormone (PTH). nih.gov This interaction forms a tightly controlled feedback loop essential for maintaining calcium homeostasis. fao.org

PTH Stimulation of Vitamin D Activation: A decrease in serum ionized calcium is detected by the calcium-sensing receptors on the parathyroid glands, triggering the secretion of PTH. nih.govfao.org PTH then acts on the proximal tubules of the kidney to stimulate the activity of the enzyme 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1). fao.orgnih.gov This enzyme catalyzes the conversion of the circulating storage form of vitamin D, 25-hydroxyvitamin D (25(OH)D), into the active hormonal form, 1,25(OH)2D3. nih.govnih.gov The resulting increase in circulating 1,25(OH)2D3 enhances the intestinal absorption of calcium, helping to restore normal blood calcium levels. fao.orgyoutube.com

Vitamin D Feedback on PTH Secretion: The active form of vitamin D, 1,25(OH)2D3, exerts a negative feedback effect on the parathyroid glands, suppressing the synthesis and secretion of PTH. nih.govfao.org This action is mediated by the vitamin D receptor (VDR) present in parathyroid cells. By inhibiting PTH production, 1,25(OH)2D3 prevents excessive PTH levels and the consequent bone resorption, thus completing the feedback loop once calcium levels are normalized. fao.org This reciprocal relationship ensures a fine-tuned regulation of both hormone levels and mineral concentrations. nih.gov Studies have consistently shown a significant negative correlation between serum 25(OH)D and PTH levels; individuals with lower vitamin D status tend to have higher PTH concentrations, a condition known as secondary hyperparathyroidism. nih.govoup.com

Fibroblast Growth Factor 23 (FGF23) is a bone-derived hormone that has emerged as a key regulator of both phosphate and vitamin D metabolism. frontiersin.org It forms a crucial counter-regulatory feedback loop with 1,25(OH)2D3.

Vitamin D Stimulates FGF23 Production: The active vitamin D hormone, 1,25(OH)2D3, directly stimulates the transcription of the FGF23 gene in bone cells (osteocytes and osteoblasts), leading to increased synthesis and secretion of FGF23. frontiersin.orgphysiology.orgnih.gov This response ensures that as vitamin D promotes intestinal phosphate absorption, a mechanism is activated to prevent excessively high levels of phosphate in the blood (hyperphosphatemia).

FGF23 Suppresses Vitamin D Production: In turn, FGF23 acts on the kidneys to potently suppress the production of 1,25(OH)2D3. frontiersin.orgyoutube.com It achieves this by downregulating the expression of the gene for the 1α-hydroxylase (CYP27B1) enzyme. nih.govphysiology.org Simultaneously, FGF23 upregulates the expression of the 24-hydroxylase (CYP24A1) enzyme, which catabolizes and inactivates 1,25(OH)2D3. nih.govphysiology.org This dual action effectively reduces the circulating levels of active vitamin D, thus forming a negative feedback loop that is central to maintaining phosphate and vitamin D homeostasis. frontiersin.orgnih.gov

The production of active vitamin D is tightly regulated by the minerals it helps to control: calcium and phosphorus. nih.gov

Calcium: Low serum calcium (hypocalcemia) is the primary stimulus for PTH secretion, which, as described above, increases the renal production of 1,25(OH)2D3. nih.govfao.org Conversely, high serum calcium levels inhibit PTH secretion, thereby reducing 1,25(OH)2D3 synthesis. The active vitamin D hormone then acts to increase intestinal calcium absorption, mobilize calcium from bone, and decrease renal calcium excretion, all of which contribute to raising serum calcium levels back to normal. youtube.comnih.govjarem.org

Phosphate: Serum phosphate levels also play a direct regulatory role. While hypophosphatemia can directly stimulate renal 1α-hydroxylase activity to increase 1,25(OH)2D3 production, high phosphate levels are a major stimulus for the secretion of FGF23 from bone. frontiersin.orgmedscape.com FGF23 then acts to increase urinary phosphate excretion (phosphaturia) and inhibit 1,25(OH)2D3 synthesis, thereby preventing hyperphosphatemia. youtube.comyoutube.com This hormonal axis is a key defense against the adverse effects of high phosphate levels.

Table 1: Key Regulators of Systemic 1,25(OH)2D3 Production

RegulatorSource/StimulusEffect on 1,25(OH)2D3 ProductionPrimary Mechanism
Parathyroid Hormone (PTH)Parathyroid Glands (in response to low calcium)StimulatesUpregulates renal CYP27B1 enzyme. fao.orgnih.gov
Fibroblast Growth Factor 23 (FGF23)Bone (in response to high phosphate and 1,25(OH)2D3)InhibitsDownregulates renal CYP27B1 and upregulates catabolic CYP24A1 enzyme. nih.govphysiology.org
Low Serum Calcium (Hypocalcemia)Dietary/MetabolicStimulates (Indirectly)Triggers PTH secretion. fao.org
Low Serum Phosphate (Hypophosphatemia)Dietary/MetabolicStimulates (Directly)Increases renal CYP27B1 activity. medscape.com
1,25(OH)2D3 (Calcitriol)KidneysInhibits (Self-regulation)Stimulates FGF23 production and directly inhibits renal CYP27B1. nih.govnih.gov

Local Intracrine and Paracrine Signaling

Beyond its systemic endocrine role, the vitamin D system operates at a local level in numerous tissues. nih.govresearchgate.net This is facilitated by the widespread expression of both the vitamin D receptor (VDR) and the 1α-hydroxylase (CYP27B1) enzyme in various cell types. nih.govfrontiersin.org This allows for the local synthesis of 1,25(OH)2D3 from circulating 25(OH)D. The locally produced 1,25(OH)2D3 can then act within the same cell (intracrine signaling) or on adjacent cells (paracrine signaling) to exert a range of tissue-specific effects, independent of the endocrine regulation of mineral metabolism. medicalupdateonline.comtandfonline.comtandfonline.com

Many tissues have the enzymatic machinery to produce their own active vitamin D, allowing for localized regulation of cellular processes. nih.govoup.com

Skin: The skin is not only the site of initial vitamin D3 synthesis but also contains the complete enzymatic machinery for local production and degradation of 1,25(OH)2D3. physiology.org This local system is involved in regulating keratinocyte proliferation and differentiation. nih.gov

Bone: Bone cells can locally produce 1,25(OH)2D3, which acts in a paracrine/autocrine manner to regulate bone cell proliferation and differentiation, suggesting a direct role in bone health independent of systemic mineral homeostasis. nih.gov

Other Tissues: The local production of 1,25(OH)2D3 has been identified in a wide array of tissues, including the colon, prostate, breast, and pulmonary alveolar cells. nih.govnih.gov In these tissues, its actions are primarily related to the regulation of cell growth, differentiation, and apoptosis, rather than systemic calcium transport. nih.govnih.gov For instance, in pulmonary cells, locally produced 1,25(OH)2D3 has been shown to stimulate surfactant synthesis. nih.gov

One of the most extensively studied areas of local vitamin D signaling is within the immune system. tandfonline.comnih.gov Immune cells, including macrophages, dendritic cells (DCs), T cells, and B cells, express the VDR and can also synthesize 1,25(OH)2D3 via their own 1α-hydroxylase enzyme. frontiersin.orgtandfonline.comnih.gov This local intracrine and paracrine activity is a critical modulator of both innate and adaptive immunity. medicalupdateonline.comnih.gov

Innate Immunity: In macrophages, the activation of Toll-like receptors (TLRs) by pathogens upregulates the expression of both VDR and the 1α-hydroxylase enzyme. tandfonline.comnih.gov This leads to local synthesis of 1,25(OH)2D3, which then acts in an intracrine fashion to induce the production of antimicrobial peptides like cathelicidin (B612621) and β-defensin, enhancing the cell's ability to kill pathogens. tandfonline.comnih.govfrontiersin.org

Adaptive Immunity: Vitamin D exerts generally suppressive effects on the adaptive immune system. nih.gov Locally produced 1,25(OH)2D3 in antigen-presenting cells, like DCs, can inhibit their maturation and reduce the expression of stimulatory molecules. frontiersin.org This leads to a shift in T cell responses, characterized by the inhibition of pro-inflammatory T helper 1 (Th1) and Th17 cells and the promotion of anti-inflammatory T helper 2 (Th2) and regulatory T cells (Tregs). nih.govnih.gov Furthermore, vitamin D can directly inhibit B cell proliferation and immunoglobulin secretion. nih.gov This local immunomodulatory capacity highlights how vitamin D can help temper excessive inflammatory responses and may play a role in protecting against autoimmunity. greenmedinfo.com

Table 2: Comparison of Endocrine vs. Intracrine/Paracrine Vitamin D Systems

FeatureEndocrine SystemIntracrine/Paracrine System
Primary Site of 1,25(OH)2D3 SynthesisKidney nih.govMultiple extra-renal tissues (e.g., immune cells, skin, bone, colon) nih.govoup.com
Primary FunctionSystemic calcium and phosphate homeostasis fao.orgnih.govLocal cellular regulation (e.g., immune modulation, cell differentiation, proliferation) nih.govtandfonline.com
Regulation of 1α-hydroxylase (CYP27B1)Regulated by PTH, FGF23, calcium, phosphate nih.govRegulated by local factors (e.g., cytokines like interferon-γ, pathogen signals) nih.govoup.com
Mode of ActionHormonal (acts on distant target organs)Autocrine (acts on the same cell) and Paracrine (acts on nearby cells) medicalupdateonline.com
Key Target Organs/CellsIntestine, bone, kidney, parathyroid glands nih.govImmune cells (macrophages, T cells), keratinocytes, colonocytes, etc. nih.govnih.gov

Advanced Research Methodologies and Analytical Approaches for Colecalciferol

In Vitro and In Vivo Model Systems

In vitro and in vivo models are foundational to colecalciferol research, providing controlled environments to dissect its metabolic pathways and functional outcomes.

Genetically engineered animal models, particularly mice, have been instrumental in revealing the physiological functions of the vitamin D receptor (VDR). nih.govannualreviews.organnualreviews.org VDR knockout (VDRKO) mice, in which the VDR gene is ablated, are a cornerstone of this research. nih.govplos.org These mice are fully resistant to the actions of vitamin D and exhibit a distinct phenotype that includes growth retardation, the development of rickets after weaning, hypocalcemia, and hypophosphatemia. plos.org Another characteristic feature of VDR knockout mice is the development of alopecia (hair loss), which, unlike the skeletal abnormalities, is not corrected by dietary interventions. nih.govnih.gov

Studies using these models have demonstrated that a primary role of the liganded VDR is to facilitate intestinal calcium absorption. nih.gov By providing a "rescue diet" high in calcium and phosphate (B84403), researchers can normalize serum calcium and phosphate levels in VDRKO mice, thereby preventing the severe bone and mineral phenotype. annualreviews.orgplos.org This dietary rescue, however, does not prevent alopecia, indicating that the VDR has ligand-independent functions in maintaining the hair follicle cycle. nih.govnih.gov

Furthermore, tissue-specific knockout models have allowed for a more granular analysis of VDR function. For instance, intestine-specific VDR ablation leads to significant skeletal problems, underscoring the critical role of intestinal VDR in calcium homeostasis. nih.gov Conversely, mice with cardiomyocyte-specific VDR deletion develop left ventricular hypertrophy, pointing to a direct role of VDR in cardiac function. nih.gov These genetically modified animal models continue to be invaluable for dissecting the diverse biological actions of colecalciferol and its receptor. nih.govannualreviews.organnualreviews.org

Table 1: Phenotypes Observed in VDR Knockout Mice

PhenotypeDescriptionReference
Skeletal Development of rickets and osteomalacia. nih.govnih.gov
Mineral Homeostasis Hypocalcemia and hypophosphatemia after weaning. plos.org
Growth Growth retardation. plos.org
Cutaneous Progressive alopecia. nih.govnih.gov
Muscular Small and variably sized skeletal muscle fibers. nih.gov
Cardiovascular Increased renin mRNA levels; left ventricular hypertrophy in cardiomyocyte-specific knockout. nih.gov
Gastrointestinal Hyperproliferation of colonic cells. nih.gov
Cancer Susceptibility Increased susceptibility to chemical carcinogens in breast and skin. nih.gov

In vitro cell culture systems provide a controlled environment to investigate the molecular and cellular mechanisms of colecalciferol action. A variety of cell lines are utilized to explore different aspects of vitamin D metabolism and signaling. For instance, human colorectal cancer (CRC) cell lines like HCT116 are used to study the role of enzymes such as SDR42E1 in vitamin D metabolism and its implications for cancer pathogenesis. news-medical.netnews-medical.netycombinator.com Studies using these cells have shown that SDR42E1 is involved in vitamin D absorption and that its disruption can impact cell proliferation and oncogenic pathways. news-medical.netnews-medical.net

To model the metabolic activation of vitamin D3, researchers have developed multi-compartment microfluidic "organ-on-a-chip" platforms. nih.gov These systems can, for example, connect liver-mimicking cells (like HepG2) with kidney-mimicking cells (like RPTEC) to recapitulate the sequential hydroxylation of colecalciferol to calcitriol (B1668218). nih.gov Such models have demonstrated enhanced expression of key vitamin D metabolizing enzymes like CYP2R1, CYP27B1, and CYP24A1 compared to conventional static cell cultures. nih.gov

Other cell lines, such as the rat small intestinal crypt cell line IEC-6, are used to characterize the vitamin D responsiveness of intestinal cells. utmb.edu Furthermore, cell-based assays are crucial for screening the activity of vitamin D derivatives. For example, systems have been developed to measure the binding affinity of compounds to the VDR and their susceptibility to metabolism by CYP24A1, which is the enzyme responsible for inactivating calcitriol. nih.gov These in vitro tools are essential for identifying the downstream targets of VDR signaling and for the preclinical evaluation of new vitamin D analogs. nih.govproteopedia.org

Structural and Molecular Characterization Techniques

Advanced analytical techniques are employed to determine the three-dimensional structure and dynamic properties of the VDR and its interactions with ligands and other proteins. This structural information is key to understanding the molecular basis of colecalciferol's action.

SAXS, often used in combination with molecular dynamics simulations, has been instrumental in revealing the structures of the apo (unliganded) VDR-LBD and the VDR-LBD in complex with an antagonist in solution. nih.gov These studies have shown that in the absence of a ligand, helix 12 of the VDR-LBD is partially unraveled and fluctuates around its active position. nih.gov When bound to an antagonist, helix 12 is positioned in a way that it does not form the activation function 2 (AF-2) surface, which is necessary for coactivator recruitment. nih.gov These structural insights are crucial for understanding how ligand binding modulates VDR activity. nih.govnih.gov

Hydrogen-deuterium exchange (HDX) coupled with mass spectrometry is a powerful technique used to probe the conformational dynamics of proteins in solution. nih.govresearchgate.net In the context of colecalciferol research, HDX is applied to study the changes in the VDR's conformation upon binding to its natural ligand, 1α,25-dihydroxyvitamin D3, or its analogs. nih.govresearchgate.net

The principle of HDX relies on the exchange of backbone amide hydrogens with deuterium (B1214612) from a deuterated solvent. The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide hydrogens. youtube.com By measuring the rate of deuterium uptake in different parts of the protein, researchers can identify regions that become more or less dynamic upon ligand binding. nih.gov

HDX studies on the VDR have revealed that the C-terminal region, including the loop between helices 11 and 12, is highly dynamic in the apo state. nih.gov Upon binding of an agonist like 1α,25-dihydroxyvitamin D3, this region, particularly helix 12, shows significant protection from exchange, which is consistent with its stabilization in an active conformation. nih.gov This technique has also been used to compare the effects of different ligands, such as agonists and partial agonists, on the dynamics of the VDR/RXR heterodimer, providing insights into the mechanisms of ligand-specific activation. nih.govresearchgate.net

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the atomic-level mechanisms of VDR function. researchgate.netnih.govumu.se These methods allow researchers to simulate the behavior of the VDR and its complexes with various ligands over time, providing insights that are often difficult to obtain through experimental methods alone. umu.se

MD simulations have been used to study how different ligands, including agonists and antagonists, modulate VDR activity. researchgate.netumu.se These simulations can reveal subtle differences in how activating and deactivating ligands affect the structure and dynamics of the VDR's ligand-binding domain (LBD). umu.se For example, simulations have shown that the stability of the C-terminal helix 12 is a key determinant of the receptor's activation state. researchgate.netumu.se

Computational approaches are also used to study the pathways by which ligands enter and exit the VDR's binding pocket. nih.gov Techniques like random acceleration molecular dynamics (RAMD) have been employed to identify potential ligand unbinding routes, which can inform the design of new VDR modulators. nih.gov Furthermore, computational methods are used to generate parameters for ligands and to refine structural models based on experimental data from techniques like SAXS. nih.govumu.se The integration of computational modeling with experimental data provides a powerful hybrid approach to understanding the complex regulation of the VDR. nih.govumu.se

Omics-Based Approaches in Colecalciferol Research

Modern high-throughput "omics" technologies have transformed our understanding of the molecular mechanisms underlying the diverse physiological effects of colecalciferol. These approaches allow for a comprehensive, system-wide analysis of the intricate networks regulated by vitamin D.

Genome-Wide Studies of VDR Binding Sites

The biological actions of colecalciferol are primarily mediated through its active metabolite, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), which binds to the vitamin D receptor (VDR). frontiersin.org The VDR is a transcription factor that directly influences gene expression. frontiersin.org To comprehend the global physiological impact of vitamin D, it is crucial to identify the genomic locations where the VDR binds. nih.govplos.org

Genome-wide studies, particularly those employing Chromatin Immunoprecipitation sequencing (ChIP-seq), have been instrumental in mapping VDR binding sites across the human genome. nih.govnih.gov These studies have revealed that the number of VDR binding sites can range from approximately 1,000 to 13,000 depending on the cell type. nih.gov For instance, a ChIP-seq analysis in lymphoblastoid cells identified 2,776 genomic positions occupied by the VDR after stimulation with calcitriol. nih.gov In human monocytic leukemia cells (THP-1), analysis of lipopolysaccharide (LPS)-polarized cells identified 1,318 high-confidence VDR binding sites. plos.org

A key finding from these genome-wide analyses is that VDR binding is not limited to the promoter regions of genes but is spread throughout the genome, including introns, intergenic regions, and distal enhancer regions. nih.gov Furthermore, while DR3-type sequences are confirmed as preferential binding sites for the VDR, they are present in only a fraction of the identified VDR binding loci, suggesting the existence of other binding motifs and protein partners that recruit the VDR to its genomic targets. nih.gov

Comparative analysis of VDR ChIP-seq data from different cell types indicates that the fundamental mechanism of VDR action is largely independent of the cell type. plos.org However, the specific set of VDR binding sites can vary significantly between different cells, contributing to the cell-specific effects of vitamin D. plos.org These genome-wide maps of VDR binding have provided valuable insights into the direct and indirect regulation of gene networks by vitamin D and have linked VDR binding to genes associated with various diseases, including autoimmune disorders and cancer. nih.govaacrjournals.org

Table 1: Summary of VDR Binding Sites Identified in Different Cell Types via ChIP-seq

Cell TypeNumber of VDR Binding SitesKey Findings
Lymphoblastoid Cells2,776VDR binding sites are enriched near genes associated with autoimmune diseases and cancer. nih.gov
THP-1 Human Monocytes (LPS-differentiated)1,318Demonstrated both unique and common VDR binding sites with and without 1,25(OH)2D3 stimulation. plos.org
Various Cell Lines (Harmonized Analysis)1,000 - 13,000The mechanistic basis of VDR action is independent of cell type, though specific binding sites differ. nih.gov
Luminal-like Breast Cancer Cells-VDR ChIP-seq analysis is used to identify direct target genes involved in autophagy and metabolism. aacrjournals.org

Transcriptome and Epigenome Analysis

Transcriptome and epigenome-wide analyses have provided a deeper understanding of how VDR binding translates into changes in gene expression and chromatin structure. The transcriptome encompasses all RNA molecules in a cell, while the epigenome refers to the chemical modifications to DNA and histone proteins that regulate gene activity. frontiersin.orgresearchgate.net

RNA sequencing (RNA-seq) has been used to identify genes whose expression is modulated by vitamin D. oup.comnih.gov In THP-1 human monocytes, for example, 1,284 genes were identified as vitamin D targets within 24 hours of stimulation with 1,25(OH)2D3. oup.com These studies have revealed that vitamin D can both upregulate and downregulate gene expression, with the response being dependent on the cell type and the duration of treatment. researchgate.netoup.com The integration of transcriptome data with VDR binding site information allows for the identification of primary vitamin D target genes, which are genes directly regulated by VDR. nih.gov

Epigenome analysis, through techniques like Formaldehyde-Assisted Isolation of Regulatory Elements sequencing (FAIRE-seq), has shown that vitamin D can modulate the accessibility of chromatin. nih.govoup.com In THP-1 cells, the chromatin accessibility of nearly 9,000 genomic loci was significantly altered by the VDR ligand. oup.com This change in chromatin structure often precedes the transcriptional activation of target genes. frontiersin.org Furthermore, studies have indicated that the chromatin organizer protein CTCF plays a role in the epigenome-wide effects of vitamin D, as its binding can be modulated by 1,25(OH)2D3. oup.comuef.fi

Multi-omics approaches, which integrate data from genomics, transcriptomics, and epigenomics, are becoming increasingly important in colecalciferol research. nih.gov These integrated analyses provide a more holistic view of the molecular pathways influenced by vitamin D and have the potential to identify novel biomarkers and therapeutic targets. nih.govnih.gov For instance, a multi-omics study in mice demonstrated that vitamin D supplementation influenced DNA methylation patterns and the expression of genes involved in neurological functions in the striatum. nih.gov

Quantitative Analytical Methods for Colecalciferol and its Metabolites

Accurate and reliable quantification of colecalciferol and its metabolites is essential for assessing vitamin D status and for research purposes. Several analytical techniques have been developed for this purpose, with chromatography-based methods being the most widely used. scilit.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of colecalciferol and its metabolites. njlabs.comwho.int It offers high precision, accuracy, and the ability to separate different forms of vitamin D, such as ergocalciferol (B368823) (vitamin D2) and colecalciferol (vitamin D3), as well as their various metabolites. njlabs.comsielc.com

In a typical HPLC method for colecalciferol analysis, a reversed-phase column, such as a C8 or C18 column, is used. aurigeneservices.comsigmaaldrich.com The mobile phase often consists of a mixture of organic solvents like methanol, acetonitrile, and water. aurigeneservices.com Detection is commonly performed using a UV detector, with the wavelength set at the absorption maximum of colecalciferol, which is around 265 nm. aurigeneservices.com The retention time of the compound is used for identification, and the peak area is proportional to its concentration. nih.gov

The sensitivity and specificity of HPLC methods can be high, allowing for the detection of low concentrations of vitamin D in various matrices, including pharmaceutical preparations and biological samples. njlabs.comaurigeneservices.com For instance, one developed RP-HPLC method for cholecalciferol in tablets showed linearity in the concentration range of 0.058-0.466 μg/ml. aurigeneservices.com Different HPLC methods have been developed and validated according to international guidelines, ensuring their accuracy, precision, and robustness. nih.gov

Table 2: Example of HPLC Method Parameters for Colecalciferol Analysis

ParameterConditionReference
ColumnWaters X-Bridge C8 (150 X 4.6 mm; 3.5μ) aurigeneservices.com
Mobile PhaseMethanol: Acetonitrile: Water (60:30:10 v/v/v) aurigeneservices.com
Flow Rate0.8 ml/min aurigeneservices.com
Detection Wavelength265 nm (UV/PDA detector) aurigeneservices.com
Injection Volume100 µl aurigeneservices.com
Retention TimeApproximately 9 min aurigeneservices.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is considered the gold standard for the measurement of vitamin D metabolites. amegroups.org This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. who.intamegroups.org

LC-MS/MS overcomes many of the limitations of other methods, such as immunoassays, by being able to differentiate between closely related vitamin D metabolites and avoiding cross-reactivity. amegroups.orgnih.gov The method typically involves a sample preparation step, which may include protein precipitation and liquid-liquid extraction, followed by chromatographic separation and detection by the mass spectrometer. nih.gov Derivatization is sometimes employed to enhance the signal of low-abundance metabolites. amegroups.org

In LC-MS/MS, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantifying specific analytes in complex mixtures like human plasma or serum. nih.govpharmtech.com This technique allows for the simultaneous measurement of multiple vitamin D analytes in a single run, providing a comprehensive profile of vitamin D metabolism. nih.govresearchgate.netresearchgate.net The development of high-throughput LC-MS/MS methods has been crucial for large-scale clinical and research studies. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique that can be used for the determination of colecalciferol and its metabolites. nih.gov While there have been concerns about the thermal rearrangement of vitamin D compounds at the high temperatures used in GC, methods have been developed that provide reliable and sensitive quantification. nih.gov

In GC-MS analysis of colecalciferol, the sample is typically derivatized before injection into the gas chromatograph. nih.gov Silylation with reagents like bis-trimethylsilyltri-fluoroacetamide (BSTFA) is a common derivatization step that improves the volatility and thermal stability of the vitamin D compounds. nih.gov The separation is achieved on a capillary column, and the mass spectrometer is used for detection and quantification, often in the selected-ion monitoring (SIM) mode for enhanced sensitivity. nih.gov

GC-MS methods have been successfully applied to determine colecalciferol in various matrices, including cosmetic products and animal feeds. nih.govnih.gov The specificity of tandem mass spectrometry (GC-MS/MS) further enhances the reliability of this technique for vitamin D analysis. nih.gov While LC-MS/MS is more commonly used in clinical settings, GC-MS remains a valuable tool, particularly in specific research and quality control applications. nih.govresearchgate.netresearchgate.net

Enzymatic Assays

Enzymatic assays represent a significant class of analytical methods for the quantification of cholecalciferol and its metabolites, primarily 25-hydroxycholecalciferol (25(OH)D3), which is the major circulating form and key indicator of vitamin D status. These assays leverage the high specificity of enzymatic reactions or the binding affinity of antibodies coupled with enzymatic detection systems. The most prevalent type of enzymatic assay in this context is the enzyme-linked immunosorbent assay (ELISA). nih.gov

The fundamental principle of these immunoassays involves competition. nih.govgoogle.com In a typical competitive ELISA format, a known quantity of enzyme-labeled cholecalciferol metabolite competes with the unlabeled metabolite present in the sample for a limited number of binding sites on a specific antibody. The antibody is usually immobilized on a solid phase, such as the wells of a microtiter plate. nih.govgoogle.com After an incubation period, the unbound components are washed away. A substrate for the enzyme is then added, which generates a measurable signal, often a color change (chromogenic) or light emission (chemiluminescent). nih.govclinicallab.com The intensity of this signal is inversely proportional to the concentration of the cholecalciferol metabolite in the sample; a stronger signal indicates a lower concentration of the target analyte and vice versa. nih.gov

A crucial initial step in these assays is the dissociation of 25(OH)D from its primary carrier protein in the blood, the vitamin D binding protein (DBP), to ensure it is available for antibody binding. google.comclinicallab.commdpi.com Various reagents are used to achieve this release without interfering with the subsequent antibody-antigen interaction. google.com

Several commercial kits are available that utilize this principle. For instance, one ELISA system uses microtiter wells coated with a sheep polyclonal antibody against 25(OH)D. The assay proceeds with the sample incubation in competition with biotin-labeled 25(OH)D. Following this, streptavidin conjugated with horseradish peroxidase is added, which binds to the captured biotinylated 25(OH)D. The final step involves the addition of tetramethylbenzidine, a substrate for horseradish peroxidase, to produce a colored product. nih.gov Another automated example is the VIDAS® 25-OH Vitamin D Total assay, which is an immune-enzymatic method designed to measure both 25(OH)D2 and 25(OH)D3. researchgate.net

Detailed Research Findings

Research into enzymatic assays for cholecalciferol has highlighted both their utility and their limitations. A primary advantage of automated immunoassay platforms is their speed, ease of use, and high throughput, making them suitable for routine analysis in clinical diagnostic laboratories where they constitute a large percentage of vitamin D analyses. clinicallab.com

However, significant research has focused on the performance characteristics and variability among different commercial assays. Studies have reported considerable discrepancies in total 25(OH)D concentrations measured by various immunoassays. clinicallab.com These differences are often attributed to:

Antibody Specificity and Cross-Reactivity : The antibodies used may have differing specificities and cross-reactivity profiles. clinicallab.com For example, some antibodies may not recognize 25-hydroxyergocalciferol (25(OH)D2) and 25-hydroxycholecalciferol (25(OH)D3) equally, leading to inaccuracies in samples containing both forms. nih.govclinicallab.com Cross-reactivity with other vitamin D metabolites, such as 24,25-dihydroxycholecalciferol (24,25(OH)₂D₃) or C-3 epimers, can also lead to an overestimation of the actual 25(OH)D concentration. nih.govclinicallab.com

Matrix Effects : The efficiency of the release of 25(OH)D from its binding protein can vary, and high concentrations of DBP may lead to reduced recovery in some assays. nih.gov

Standardization : A lack of standardization against a reference method, like liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been a major issue. mdpi.com While programs like the Vitamin D Standardization Program (VDSP) aim to harmonize results, variability persists. mdpi.com For an assay to be considered standardized, it should exhibit a mean bias of less than 5% and a coefficient of variation (CV) of less than 10% relative to a reference measurement procedure. mdpi.com However, in 2019, the individual sample pass rate for immunoassays under this program ranged widely from 8% to 68%. mdpi.com

The following tables summarize the performance characteristics of a representative automated enzymatic immunoassay and the analytical goals for such assays.

Table 1: Performance Characteristics of the VIDAS® 25-OH Vitamin D Total Assay

ParameterValueReference
Assay Range 8.1–126 ng/mL researchgate.net
Coefficient of Variation (CV) <5% researchgate.net
Cross-reactivity (25(OH)D2) 91% researchgate.net
Cross-reactivity (3-epi-25(OH)D3) 2.9% researchgate.net

Table 2: Analytical Performance Specifications for 25-Hydroxyvitamin D Assays

ParameterTarget SpecificationReference
Mean Bias (vs. Reference Method) < 5% mdpi.com
Imprecision (Mean CV) < 10% mdpi.com
Total Allowable Error < 25% mdpi.com

Future Directions in Colecalciferol Research

Elucidation of Novel Molecular Mechanisms

Future research is focused on deepening our understanding of the molecular actions of colecalciferol beyond its classical genomic mechanism. The hormonally active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol), binds to the vitamin D receptor (VDR), which then forms a complex with the retinoid X receptor (RXR). physiology.orgnih.gov This complex binds to specific DNA sequences known as vitamin D response elements (VDREs) to regulate gene transcription. physiology.orgnih.gov

Key areas for future investigation include:

VDR Co-regulatory Proteins: Identifying and characterizing the full spectrum of VDR co-regulatory proteins is crucial. These proteins can either enhance (coactivators) or suppress (corepressors) the transcriptional activity of the VDR/RXR complex, providing a layer of cell- and gene-specific regulation. physiology.org Understanding these interactions will be facilitated by advanced technologies like cryoelectron microscopy and X-ray scattering. physiology.org

Non-genomic Actions: Investigating the non-genomic, rapid actions of calcitriol (B1668218) is another important frontier. These effects are initiated at the cell membrane and involve the activation of second messenger signaling pathways, which can cross-talk with genomic pathways. nih.gov

Epigenetic Regulation: Exploring how vitamin D influences epigenetic modifications, such as DNA methylation and histone acetylation, will provide further insight into its gene regulatory functions.

Metabolic Enzyme Regulation: Further research is needed to fully understand the regulation of key metabolic enzymes like CYP2R1 (the primary 25-hydroxylase) and CYP24A1 (the 24-hydroxylase responsible for catabolism). physiology.org Studies have already linked inactivating mutations in CYP24A1 to idiopathic infantile hypercalcemia. physiology.org

Investigation of Unexplored Physiological Functions and Regulatory Networks

The discovery of the VDR in a wide range of tissues beyond the classic organs of bone and intestine has opened the door to investigating the extra-skeletal effects of vitamin D. nih.govnih.govcapes.gov.br While observational studies have suggested links between vitamin D deficiency and various conditions, interventional studies have often yielded conflicting results, highlighting the need for more rigorous research. nih.gov

Future research will likely focus on:

Immune Modulation: The immunomodulatory role of vitamin D is a significant area of ongoing research. nih.govnih.gov Studies have shown that vitamin D can influence both innate and adaptive immunity. nih.gov For instance, it can induce dendritic cells to produce more CD31, a molecule that hinders the activation of T cells, which are key players in autoimmune diseases. sciencedaily.com Research has also demonstrated that vitamin D can reduce inflammation caused by T cells by preventing the pro-inflammatory phase of Th1 cells from being switched off. news-medical.net The expression of VDR in various immune cells, including T and B lymphocytes, macrophages, and dendritic cells, underscores its potential role in autoimmune diseases and infection susceptibility. nih.govfrontiersin.org

Cardiovascular Health: The relationship between vitamin D and cardiovascular disease is complex and requires further investigation. While some observational studies have linked low vitamin D levels to an increased risk of cardiovascular events, large randomized controlled trials have produced inconsistent findings. nih.govthecrimson.comnih.govharvard.edu Some studies suggest a potential benefit in reducing major cardiovascular events, particularly myocardial infarction and coronary revascularization, while others show no effect on cardiovascular disease markers. harvard.edubmj.com Future research needs to clarify these discrepancies, potentially by focusing on specific populations or utilizing more sensitive biomarkers. nih.gov

Cancer Prevention and Therapy: The anti-proliferative effects of calcitriol observed in cell culture studies have spurred research into its potential role in cancer. nih.gov The presence of VDREs in genes involved in cell proliferation, differentiation, and apoptosis suggests a potential mechanism for these effects. nih.gov However, data from human studies, particularly in children, remain limited. nih.gov

Metabolic Health: The role of vitamin D in metabolic syndrome and diabetes is another area of active investigation. Observational studies have shown an association between vitamin D deficiency and a higher prevalence of metabolic syndrome components. nih.gov However, the results of supplementation trials on insulin (B600854) sensitivity have been inconsistent. nih.gov

Table 1: Selected Research Findings on Unexplored Functions of Colecalciferol

Research AreaKey Findings
Immune Modulation Vitamin D can hinder T cell activation by causing dendritic cells to produce more CD31. sciencedaily.com
It may reduce inflammation by affecting the pro-inflammatory phase of Th1 cells. news-medical.net
Cardiovascular Health Some studies show no benefit of vitamin D supplementation on cardiovascular disease markers. thecrimson.comharvard.edu
Other research suggests a potential reduction in major cardiovascular events with supplementation. bmj.com
Cancer Cell culture studies indicate that calcitriol can prevent unregulated cell growth. nih.gov

Development of Advanced Analytical Techniques for Metabolites

Accurate measurement of colecalciferol and its metabolites is crucial for both research and clinical practice. iiarjournals.org The development of more sophisticated analytical methods is a key future direction.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is emerging as the gold standard for analyzing vitamin D metabolites. exlibrisgroup.comamegroups.org It offers superior accuracy, reproducibility, and the ability to measure multiple metabolites simultaneously, a process known as vitamin D metabolite profiling. exlibrisgroup.comnih.gov LC-MS/MS can distinguish between different forms of vitamin D, such as D2 and D3, and their various metabolites, which is essential for accurate assessment of vitamin D status. iiarjournals.orgwho.int

Challenges in Analysis: Despite its advantages, LC-MS/MS is not without challenges. The analysis of certain metabolites, like the C3-epimer of 25-hydroxyvitamin D, requires chromatographic separation as they are isobaric (have the same mass) as other key metabolites. sigmaaldrich.comchromatographyonline.com Method optimization, including sample preparation techniques like HybridSPE®-Phospholipid and the use of specific chromatography columns, is crucial for accurate and reproducible results. sigmaaldrich.comchromatographyonline.com

Future of Metabolite Profiling: The ability to measure a broader range of vitamin D metabolites simultaneously will provide a more comprehensive picture of an individual's vitamin D status and metabolism. nih.govresearchgate.net This "vitamin D metabolome" approach may reveal new biomarkers for disease and help to clarify the complex roles of different metabolites. nih.gov

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for quantifying cholecalciferol in biological samples, and how do they address matrix interference?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying cholecalciferol and its metabolites (e.g., 25-hydroxyvitamin D3) due to its high sensitivity and specificity. To mitigate matrix effects, isotopic dilution with deuterated internal standards (e.g., d6-cholecalciferol) is critical . Sample preparation often involves protein precipitation followed by solid-phase extraction to isolate vitamin D metabolites from lipids and proteins .

Q. How do in vitro models differentiate between cholecalciferol’s genomic (VDR-mediated) and non-genomic signaling pathways?

  • Methodological Answer : Genomic effects are studied using VDR knockout cell lines or siRNA-mediated VDR silencing, while non-genomic pathways (e.g., rapid calcium influx) are assessed using membrane-impermeable vitamin D analogs or inhibitors of secondary messengers like protein kinase C . Transcriptomic profiling (RNA-seq) further distinguishes target genes regulated by each pathway .

Q. What are the critical factors in designing animal studies to evaluate cholecalciferol’s impact on metabolic syndromes?

  • Methodological Answer : Hypercholesterolemic rodent models (e.g., high-fat diet-induced) are commonly used. Key variables include baseline 25(OH)D3 levels, dose-response relationships (e.g., 1,000–10,000 IU/kg diet), and endpoints like HbA1c and lipid profiles. Standardization of diet (calcium/phosphorus ratios) and UV exposure is essential to avoid confounding .

Advanced Research Questions

Q. How do nanoparticle delivery systems (e.g., liposomes, solid lipid nanoparticles) enhance cholecalciferol bioavailability in targeted tissue delivery?

  • Methodological Answer : Liposomal encapsulation improves solubility and intestinal absorption by bypassing bile acid-mediated micellization. In vivo studies using fluorescently tagged nanoparticles demonstrate preferential accumulation in bone marrow and liver tissues. Physicochemical characterization (dynamic light scattering, zeta potential) ensures stability and controlled release .

Q. What experimental strategies resolve contradictions in clinical trial data linking cholecalciferol supplementation to cardiovascular outcomes?

  • Methodological Answer : Meta-regression analyses of RCTs highlight confounding variables such as baseline vitamin D status, ethnicity (VDR polymorphism prevalence), and co-administration with calcium. Mendelian randomization studies using genetic variants (e.g., CYP2R1, GC) as proxies for lifelong vitamin D exposure provide causal inference .

Q. How can organ-on-a-chip models simulate cholecalciferol’s dual role in cancer progression and immune modulation?

  • Methodological Answer : Co-culture systems integrating cancer cells (e.g., colorectal adenocarcinoma), immune cells (T cells), and endothelial cells are exposed to physiological 1,25-dihydroxyvitamin D3 gradients. Real-time imaging tracks apoptosis, angiogenesis, and cytokine secretion (e.g., IL-10 vs. TNF-α) to model context-dependent effects .

Q. What analytical challenges arise in detecting and quantifying cholecalciferol isomers (e.g., 5,6-trans-vitamin D3) in complex matrices?

  • Methodological Answer : Isomeric separation requires ultra-high-performance liquid chromatography (UHPLC) with chiral columns or supercritical fluid chromatography. Confirmation via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) is necessary to distinguish biologically inactive isomers from native cholecalciferol .

Data Contradiction Analysis

Q. Why do observational studies report inverse correlations between vitamin D status and cancer mortality, while RCTs often show null effects?

  • Methodological Answer : Observational studies are confounded by "reverse causality" (low vitamin D as a marker of illness, not a cause). RCTs may fail due to insufficient dosing, short duration, or enrollment of vitamin D-replete populations. Secondary analyses of high-dose trials (e.g., >4,000 IU/day) in deficient subpopulations show reduced metastasis risk .

Q. How do inter-laboratory variability in 25(OH)D3 assays affect consensus on deficiency thresholds?

  • Methodological Answer : Harmonization initiatives (e.g., Vitamin D Standardization Program) use reference materials (NIST SRM 972a) to align LC-MS/MS and immunoassay results. Discrepancies arise from antibody cross-reactivity with 3-epi-25(OH)D3 in pediatric samples, necessitating confirmatory testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.